molecular formula C17H25BO4 B1428631 Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate CAS No. 1198615-84-7

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Cat. No. B1428631
M. Wt: 304.2 g/mol
InChI Key: UFNHTIVEXCXWJJ-UHFFFAOYSA-N
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Description

“Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate” is a chemical compound. The exact properties and applications of this specific compound are not widely documented in the available resources .


Molecular Structure Analysis

The molecular formula of this compound is C11H19BO4 . The average mass is 226.077 Da and the monoisotopic mass is 226.137634 Da .

Scientific Research Applications

  • Organic Synthesis

    • Application : Aryl borate compounds, which are similar to the compound you mentioned, are important intermediates in organic synthesis . They are used to protect diols in the organic synthesis of drugs and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
    • Method : The synthesis of these compounds typically involves nucleophilic and amidation reactions .
    • Results : The use of these compounds in organic synthesis has enabled the development of a wide range of pharmaceuticals and biological compounds .
  • Drug Delivery Systems

    • Application : Boronic acid compounds, like the one you mentioned, are used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .
    • Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
    • Results : This method has been used to create drug delivery systems that respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
  • Fluorescent Probes

    • Application : Boronic acid compounds are used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
    • Method : The specific method of application would depend on the specific probe being used and the target molecule or ion .
    • Results : These probes have been used to detect a variety of substances in biological and chemical research .
  • Borylation of Alkylbenzenes

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Application : The same compound can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process typically involves the use of transition metal catalysts .
    • Results : The specific results would depend on the specific reactants and conditions used .
  • Coupling with Aryl Iodides

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides .
    • Method : This process typically involves the use of a copper catalyst .
    • Results : The result is the formation of aryl boronates .
  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes

    • Application : The same compound can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process typically involves the use of transition metal catalysts .
    • Results : The specific results would depend on the specific reactants and conditions used .
  • Coupling with Aryl Iodides

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for coupling with aryl iodides .
    • Method : This process typically involves the use of a copper catalyst .
    • Results : The result is the formation of aryl boronates .
  • Pharmaceutical Intermediate

    • Application : 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
    • Method : The specific method of application would depend on the specific pharmaceutical being synthesized .
    • Results : The specific results would depend on the specific pharmaceutical being synthesized .

properties

IUPAC Name

ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNHTIVEXCXWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
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Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
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Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

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